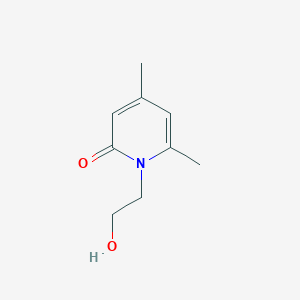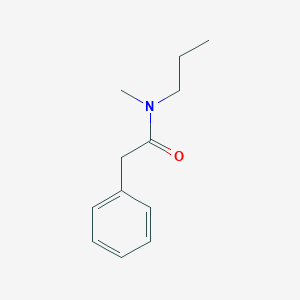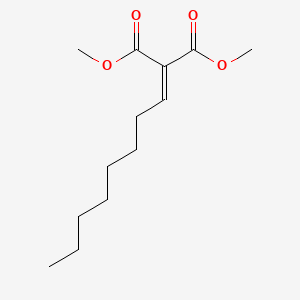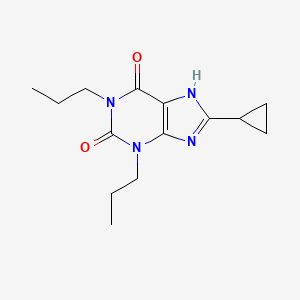
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with hydroxyethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyethyl group is introduced at the nitrogen atom of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium hydroxide can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-carboxyethyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Similar Compounds:
- 1-(2-Hydroxyethyl)-3,5-dimethylpyridin-2(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-3(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-thione
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyethyl group enhances its solubility in water, while the dimethyl groups increase its stability and resistance to degradation.
Propiedades
| 111452-78-9 | |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(2)10(3-4-11)9(12)6-7/h5-6,11H,3-4H2,1-2H3 |
Clave InChI |
CYJQPEJYDZJTGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
